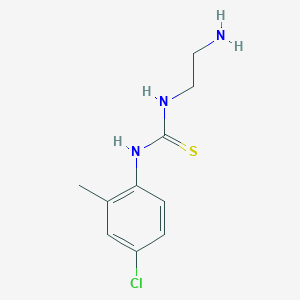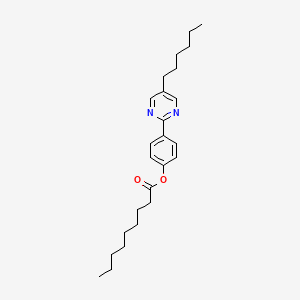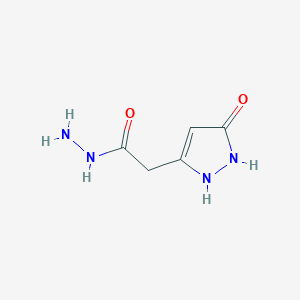
2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide is a compound that belongs to the class of pyrazole derivatives.
Vorbereitungsmethoden
The synthesis of 2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide typically involves the reaction of 5-oxo-1,2-dihydropyrazole with acetohydrazide. One common method involves the use of hydrazonoyl halides and triethylamine in dioxane as the solvent. The reaction mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrazonoyl chlorides, bromoacetyl derivatives, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and fluorescent substances.
Wirkmechanismus
The mechanism of action of 2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor kinase (EGFR), which plays a crucial role in cell proliferation and survival . The compound’s binding affinity to these targets is a key factor in its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide can be compared with other similar compounds, such as:
Thiazolyl-pyrazole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Pyridazine-acetohydrazides: These compounds have been studied for their antihyperglycemic activity and show potential as DPP-4 inhibitors.
Thiazole derivatives: Known for their antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
58979-86-5 |
|---|---|
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-(5-oxo-1,2-dihydropyrazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C5H8N4O2/c6-7-4(10)1-3-2-5(11)9-8-3/h2H,1,6H2,(H,7,10)(H2,8,9,11) |
InChI-Schlüssel |
YYMUFDMVNMJDMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NNC1=O)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


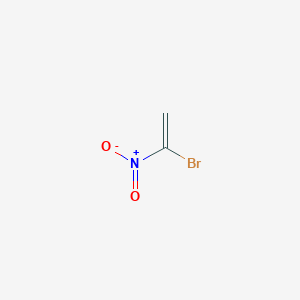
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
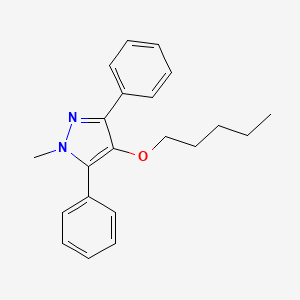
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
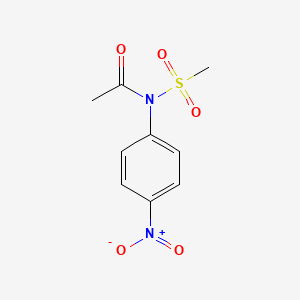
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
